2-Bromo-4-fluoro-6-methylaniline

Lipophilicity ADME Medicinal Chemistry

2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8) is a tri-substituted halogenated aniline (C₇H₇BrFN, MW 204.04) bearing bromine at the 2-position, fluorine at the 4-position, and a methyl group at the 6-position of the benzene ring. This specific substitution pattern simultaneously provides a cross-coupling handle (Br), a metabolically resistant fluorine atom, and a modest steric/electronic directing group (CH₃), distinguishing it from simpler mono- or di-substituted aniline building blocks.

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
CAS No. 202865-77-8
Cat. No. B1271559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-6-methylaniline
CAS202865-77-8
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)Br)F
InChIInChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
InChIKeyVTWSBILIFIFEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8): Procurement-Ready Physicochemical & Synthetic Profile


2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8) is a tri-substituted halogenated aniline (C₇H₇BrFN, MW 204.04) bearing bromine at the 2-position, fluorine at the 4-position, and a methyl group at the 6-position of the benzene ring [1]. This specific substitution pattern simultaneously provides a cross-coupling handle (Br), a metabolically resistant fluorine atom, and a modest steric/electronic directing group (CH₃), distinguishing it from simpler mono- or di-substituted aniline building blocks [1]. The compound is predominantly sourced as a synthetic intermediate in medicinal and agrochemical chemistry, where it serves as a precursor to more complex heterocyclic and biaryl scaffolds [1][2].

Why 2-Bromo-4-fluoro-6-methylaniline Cannot Be Directly Replaced by Simpler Aniline Analogs


Procurement decisions for halogenated aniline building blocks often assume interchangeability among mono-halogenated or di-substituted congeners. However, for 2-bromo-4-fluoro-6-methylaniline, the ortho-bromine is essential for Pd-catalyzed cross-coupling reactivity, the para-fluorine critically modulates both the electronic character of the ring and the pKa of the aniline nitrogen (predicted pKa ≈ 2.45 ± 0.10 [1]), and the ortho-methyl group introduces steric constraints that influence regioselectivity in subsequent transformations [2]. Substituting with a non-fluorinated analog (e.g., 2-bromo-6-methylaniline) eliminates the electron-withdrawing effect of fluorine, raising the amine's pKa and altering reactivity with electrophiles. Removing the bromine (e.g., 4-fluoro-2-methylaniline) forfeits the primary cross-coupling site. The quantitative evidence below details these critical differentiators.

Head-to-Head Quantitative Differentiation of 2-Bromo-4-fluoro-6-methylaniline Against In-Class Analogs


Elevated Lipophilicity (XLogP3) vs. Non-Brominated 4-Fluoro-2-methylaniline

The introduction of bromine at the 2-position significantly increases lipophilicity relative to the non-brominated precursor. Target compound 2-bromo-4-fluoro-6-methylaniline exhibits an XLogP3 of 2.4 [1], while 4-fluoro-2-methylaniline (lacking Br) has an XLogP3 of only 1.4 [2]. This ~1.0 log unit increase moves the compound into a more desirable lipophilicity range for membrane permeability, critical for CNS and intracellular target engagement in drug discovery [1][2].

Lipophilicity ADME Medicinal Chemistry

Aniline Basicity Modulation (Predicted pKa) vs. 2-Bromo-4-fluoroaniline

The electron-donating methyl group at the 6-position counterbalances the electron-withdrawing effects of bromine and fluorine, leading to a finely tuned nitrogen basicity. The target compound is predicted to have a pKa (conjugate acid) of 2.45 ± 0.10 [1]. In contrast, 2-bromo-4-fluoroaniline, which lacks the ortho-methyl group, exhibits a higher predicted pKa of 2.60 ± 0.10 [2]. The lower pKa of the target compound indicates that its aniline nitrogen is less basic, which can be advantageous in synthetic steps requiring amine protection/deprotection or in biological contexts where reduced basicity minimizes undesirable off-target interactions [1][2].

pKa Reactivity Salt Formation

Unique Ortho-Bromo Substitution Pattern for Cross-Coupling vs. 4-Fluoro-2-methylaniline

The presence of an ortho-bromine atom provides a reactive handle for Pd-catalyzed cross-coupling reactions that is entirely absent in 4-fluoro-2-methylaniline [1][2]. While both compounds share the 4-fluoro-2-methyl motif, only the target compound can directly undergo Suzuki-Miyaura or Buchwald-Hartwig couplings at the 2-position without requiring additional halogenation steps [1]. This represents a binary functional distinction: the target compound is a direct coupling partner; the comparator requires a separate synthetic step to install a halogen before analogous transformations can occur.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Patent-Validated Intermediate Status in PARP-1 Inhibitor Synthesis (WO2011/6803)

2-Bromo-4-fluoro-6-methylaniline is explicitly cited as a key synthetic intermediate in patent WO2011/006803 A1, which describes selective PARP-1 inhibitors with potential anticancer applications . The specific substitution pattern (Br, F, CH₃) is structurally embedded in the final pharmacophore, suggesting that analog substitution would require a complete redesign of the synthetic route. This patent-granted precedent provides procurement-level confidence that the compound is an industrially validated building block, a status not necessarily shared by every commercially available halogenated aniline.

PARP Inhibitor Oncology Patent-Backed Intermediates

Aqueous Solubility Differentiation vs. 2-Bromo-4-fluoroaniline

The addition of a methyl group to the aniline core reduces aqueous solubility compared to the non-methylated analog. The target compound has a calculated aqueous solubility of approximately 0.35 g/L at 25°C . While a direct, experimentally measured solubility for 2-bromo-4-fluoroaniline under identical conditions is not readily available in the scanned dataset, the general trend that methyl substitution decreases aqueous solubility is well-established . This reduced solubility must be accounted for in reaction solvent selection and work-up procedures, distinguishing the target compound as preferentially soluble in organic media.

Solubility Formulation Process Chemistry

Where 2-Bromo-4-fluoro-6-methylaniline Delivers the Strongest Differential Value


PARP-1 Inhibitor Lead Optimization Campaigns

For medicinal chemistry programs pursuing selective PARP-1 inhibition, sourcing the exact intermediate specified in WO2011/006803 ensures fidelity to the patented synthetic route and eliminates the risk of introducing isomeric impurities that could arise from using a different halogenated aniline . The compound's predicted pKa and lipophilicity (XLogP3 = 2.4) align with the physicochemical profile of CNS-penetrant or orally bioavailable PARP inhibitors, making it a rational procurement choice over non-fluorinated or non-brominated alternatives [1].

Parallel Library Synthesis via Orthogonal Cross-Coupling

When constructing a library of biaryl or aryl-amine analogs, the ortho-bromine serves as a dedicated cross-coupling site, while the para-fluorine and ortho-methyl groups remain unaffected, enabling orthogonal functionalization strategies . In contrast, 4-fluoro-2-methylaniline would require a separate halogenation step to achieve similar reactivity, adding at least one synthetic transformation to the sequence [1]. The target compound's solid physical form (m.p. 32-36°C) also facilitates accurate weighing and dispensing in automated library production .

Agrochemical Building Block Requiring Balanced Lipophilicity

The agrochemical industry frequently requires active ingredients with log P values between 2 and 4 for optimal foliar uptake and translocation . With an XLogP3 of 2.4, this compound provides a starting point that is inherently more lipophilic than non-brominated analogs (e.g., 4-fluoro-2-methylaniline, XLogP3 = 1.4 [1]), yet less lipophilic than a dibromo congener, which could exceed desirable log P thresholds. This intermediate lipophilicity range makes it a versatile precursor for herbicide and pesticide development [1].

Material Science: Precursor for Fluorinated Polymers

Fluorinated aromatic amines are valued in polymer chemistry for introducing thermal stability and chemical resistance . The target compound combines a reactive amine handle with a fluorine substituent that remains inert during polymer backbone formation. The methyl group can influence the glass transition temperature of the final polymer. Its availability in multi-kilogram quantities from suppliers like AKSci [1] supports pilot-scale material synthesis, a logistics advantage over less commercially accessible analogs.

Technical Documentation Hub

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